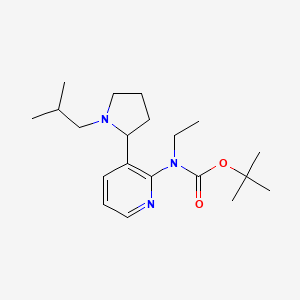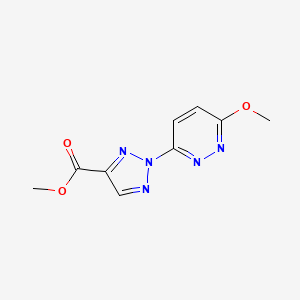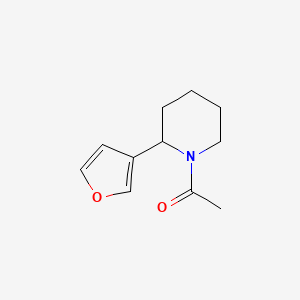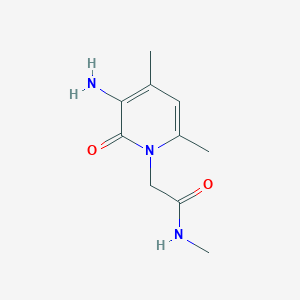
(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate est un composé chimique de formule moléculaire C13H17NO5. Il s'agit d'un dérivé de la morpholine, une amine hétérocyclique, et il est caractérisé par la présence de groupes benzyle et méthyle liés au cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate implique généralement la réaction de dérivés de morpholine avec des groupes benzyle et méthyle dans des conditions spécifiques. Une méthode courante implique l'utilisation de bromure de benzyle et de chloroformiate de méthyle comme réactifs. La réaction est réalisée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la formation du produit souhaité. Le mélange réactionnel est ensuite purifié à l'aide de techniques telles que la chromatographie sur colonne pour obtenir le composé pur.
Méthodes de production industrielle
En milieu industriel, la production de (S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate peut impliquer une synthèse à grande échelle utilisant des réactifs et des conditions similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour le suivi de la réaction et la purification du produit. L'utilisation de techniques analytiques avancées, telles que la chromatographie liquide haute performance (HPLC), garantit la qualité et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les groupes benzyle et méthyle peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Bromure de benzyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de nouveaux dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
(S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique ou inhibiteur dans les études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du (S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Le mécanisme exact dépend de l'application spécifique et du contexte moléculaire dans lequel le composé est utilisé.
Applications De Recherche Scientifique
(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
4-tert-Butyl 2-méthyl morpholine-2,4-dicarboxylate : Un composé similaire avec un groupe tert-butyle au lieu d'un groupe benzyle.
Morpholine-2-carboxylate de méthyle : Un dérivé plus simple avec uniquement un groupe méthyle lié au cycle morpholine.
Unicité
(S)-4-Benzyl 2-méthyl morpholine-2,4-dicarboxylate est unique en raison de la présence de groupes à la fois benzyle et méthyle, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-O-benzyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
Clé InChI |
BEYPAXFAPGHPIE-LBPRGKRZSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)






